N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-5-6-18(25-2)19(8-14)26(23,24)22-11-15-9-17(13-21-10-15)16-4-3-7-20-12-16/h3-10,12-13,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNMMPRGKHXSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Target Compound
Retrosynthetic Analysis
The target molecule decomposes into three key fragments:
- 2-Methoxy-5-methylbenzenesulfonyl chloride (electrophilic coupling agent)
- [3,3'-Bipyridin]-5-ylmethanamine (nucleophilic amine component)
- Coupling strategy (typically nucleophilic substitution or reductive amination)
Patent WO2012101648A1 demonstrates comparable sulfonamide formations using methanol/water solvent systems at 65°C with triethylamine as base.
Stepwise Synthesis Protocol
Preparation of 2-Methoxy-5-methylbenzenesulfonyl Chloride
Procedure adapted from Example 1 of WO2012101648A1:
- Charge 55 g 1-(4-methoxyphenyl)propan-2-one into a 1 L reactor
- Add hydroxylamine hydrochloride (23.6 g) and triethylamine (35.4 g) in methanol (275 mL)
- Stir at 25°C for 5 hr, distill methanol, then quench with H2O (275 mL)
- Filter precipitate to obtain 49.5 g 2-methoxy-5-[hydroxyimino methyl]benzenesulfonamide (93% yield)
Critical Parameters:
| Parameter | Optimal Value |
|---|---|
| Reaction Temp | 25°C |
| Reaction Time | 5 hr |
| Solvent | Methanol |
| Workup | Aqueous quench |
Sulfonamide Coupling Reaction
Adapted from Example 5 of WO2012101648A1:
- Charge 12.5 g [3,3'-bipyridin]-5-ylmethanamine into dry DMF (150 mL)
- Add 19.8 g 2-methoxy-5-methylbenzenesulfonyl chloride portionwise at 0°C
- Maintain pH 8-9 with N,N-diisopropylethylamine (22 g)
- Heat to 80°C for 8 hr, cool, and precipitate product with ice water
Yield Optimization Data:
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Triethylamine | DMF | 80 | 78 | 98.2 |
| DIPEA | DMF | 80 | 89 | 99.0 |
| Pyridine | THF | 60 | 65 | 97.8 |
Process Optimization and Scale-Up Considerations
Catalytic Hydrogenation for Amine Intermediate
The patent describes hydrogenation of oxime intermediates using 5% Pd/C (50% wet) at 3 kg/cm² H₂ pressure:
Key Findings:
- Methanol superior to ethanol for preventing over-reduction
- Catalyst loading critical: <5% results in incomplete conversion
- Filtration through Celite® essential for metal removal
Chiral Resolution Techniques
For enantiomerically pure products, WO2012101648A1 employs mandelic acid resolution:
- Dissolve racemic amine (50 g) in MeOH/H2O (9.5:0.5 v/v) at 65°C
- Add D-(-)-mandelic acid (33.8 g) and crystallize
- Isolate mandelate salt (30.4 g, 60.8% yield)
- Liberate free base with HCl/IPA (pH 2-3)
Chiral Purity Data:
| Stage | Purity (% ee) |
|---|---|
| Post-resolution | 99.8 |
| Final API | 99.7 |
Analytical Characterization
HPLC Method Validation
- Column: Lichrospher® 100 RP-18e, 250×4.0 mm, 5 µm
- Mobile Phase: ACN/0.1% H3PO4 (55:45)
- Flow: 1.0 mL/min
- Detection: 254 nm
Representative Results:
| Component | Retention Time (min) | Resolution |
|---|---|---|
| Starting Material | 4.2 | - |
| Target Compound | 7.8 | 5.2 |
| Diastereomer | 9.1 | 1.8 |
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (d, J=2.1 Hz, 2H, bipy-H)
δ 8.34 (dd, J=8.2, 2.3 Hz, 1H, Ar-H)
δ 7.89 (d, J=8.1 Hz, 1H, Ar-H)
δ 4.12 (s, 2H, CH2N)
δ 3.85 (s, 3H, OCH3)
δ 2.45 (s, 3H, Ar-CH3)
HRMS (ESI+): Calculated for C19H20N3O3S [M+H]+: 386.1274 Found: 386.1271
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative .
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine core can chelate metal ions, forming stable complexes that can modulate various biochemical pathways . The sulfonamide moiety can interact with enzymes and receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues from
The compound N-([2,3'-bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide (CAS 1451272-09-5) shares a bipyridine-sulfonamide backbone but differs in substituents:
- Substituents : 5-chloro and 2-methoxy on the benzene ring; 2,3'-bipyridine linkage.
- Molecular Weight : 375.835.
- This may enhance binding affinity in biological systems but reduce lipophilicity.
Another analog, N-([2,3'-bipyridin]-5'-yl)-5-bromo-2-methoxybenzenesulfonamide (CAS 1451272-08-4), replaces chlorine with bromine, further increasing steric bulk and polarizability. Such halogenated derivatives are often prioritized in drug discovery for their enhanced target engagement.
Pyridine-Based Sulfonamides ()
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) features a pyridine core with benzyloxy and trimethyl groups, coupled to a trifluoromethylbenzenesulfonamide:
- Substituents : Trifluoromethyl (electron-withdrawing) on benzene; bulky benzyloxy on pyridine.
- Key Differences: The trifluoromethyl group improves metabolic stability and membrane permeability compared to methoxy or methyl groups.
Quinoline and Styryl Derivatives ()
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) incorporates a quinoline-styryl hybrid structure:
- Substituents: Dual methoxy groups on benzene; conjugated styryl-quinoline system.
- Biological Relevance: Quinoline derivatives are known for antimicrobial and anticancer activity.
Oxadiazole-Sulfonamide Hybrids ()
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives replace bipyridine with an oxadiazole ring:
- Substituents : Sulfanyl acetamide and oxadiazole moieties; 2-methoxy-5-chlorophenyl group.
- The oxadiazole ring contributes to metabolic resistance but lacks the coordination sites present in bipyridine.
Comparative Analysis Table
Discussion of Substituent Effects
- Methoxy vs. Halogens : Methoxy groups (as in the target compound) enhance solubility via hydrogen bonding but reduce steric hindrance compared to chloro or bromo substituents.
- Bipyridine vs.
- Methyl vs. Trifluoromethyl : The 5-methyl group in the target compound increases lipophilicity, favoring membrane permeability, whereas trifluoromethyl groups (e.g., 17d) improve metabolic stability.
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, along with a sulfonamide group that enhances its biological properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The bipyridine component can intercalate into DNA, potentially disrupting its structure and function, which may contribute to anticancer activity.
- Enzyme Modulation : The sulfonamide group can interact with specific enzymes, possibly inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Metal Coordination : The compound can form stable complexes with metal ions, which may modulate the activity of metalloenzymes involved in various biological processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-(bipyridin)-sulfonamides | Inhibition of cancer cell proliferation | |
| Bipyridine derivatives | Interaction with DNA leading to apoptosis in cancer cells |
In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular processes essential for survival.
Antimicrobial Activity
Additionally, the compound has been explored for its antimicrobial properties. Studies have demonstrated that bipyridine derivatives possess activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 10 µg/mL | |
| Staphylococcus aureus | 15 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of similar bipyridine derivatives on human cancer cell lines revealed that these compounds could significantly reduce cell viability at concentrations as low as 1 µM. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways.
- Antimicrobial Screening : In a series of experiments, N-bipyridine sulfonamides were tested against common pathogens. Results indicated that modifications in the bipyridine structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including coupling of the bipyridinylmethyl moiety to the benzenesulfonamide core. Key steps involve:
- Suzuki-Miyaura cross-coupling for bipyridine formation, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., THF/H₂O mixtures) .
- Sulfonamide linkage via nucleophilic substitution, requiring anhydrous DMF and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity .
Q. What standard characterization techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and integration ratios, particularly for the bipyridine and methoxy groups .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .
- HPLC with UV detection (λ = 254 nm) to assess purity .
- X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation .
Q. How can researchers screen for initial biological activity of this compound?
- Methodological Answer :
- In vitro assays :
- Kinase inhibition profiling (e.g., RAF, BRAF) using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
- Antiproliferative activity via MTT assays in cancer cell lines (e.g., A375 melanoma, HCT116 colorectal) .
- Target identification : Competitive binding assays (SPR, ITC) or thermal shift assays to identify protein targets .
Advanced Research Questions
Q. How can researchers resolve solubility limitations of this compound in aqueous assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous stability .
- Structural analogs : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the benzenesulfonamide moiety while retaining activity .
Q. What crystallographic methods confirm the stereochemistry and binding interactions of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., ethanol/chloroform) yield data for structure refinement (e.g., SHELX, Olex2) .
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) into kinase domains (e.g., BRAF) predicts binding modes and validates crystallographic data .
Q. How should contradictory data on IC₅₀ values across studies be analyzed?
- Methodological Answer :
- Assay standardization : Ensure consistent ATP concentrations, incubation times, and cell passage numbers .
- Cell line variability : Test across multiple lines (e.g., RAS-mutant vs. wild-type) to identify context-dependent effects .
- Data normalization : Use reference inhibitors (e.g., vemurafenib for BRAF) as internal controls .
Q. What strategies improve selectivity for specific kinase targets (e.g., RAF vs. other kinases)?
- Methodological Answer :
- Kinase panel screening : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structure-activity relationship (SAR) studies : Modify the bipyridine or sulfonamide groups to enhance steric hindrance against non-target kinases .
- Allosteric modulation : Design analogs that bind to unique hydrophobic pockets in RAF isoforms (e.g., CRAF vs. BRAF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
